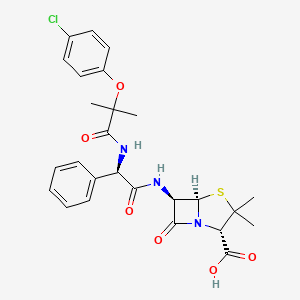![molecular formula C16H10ClN3O B1663375 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-36-3](/img/structure/B1663375.png)
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazoloquinolines and has been studied extensively for its biological and pharmacological properties.
Applications De Recherche Scientifique
Structural Evaluation
- X-Ray Diffraction Studies : A study by (Ferreira et al., 2013) explored the structural properties of 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one through X-ray diffraction. They investigated its hydrates and found unique hydrogen bonding and molecular arrangements, which could be significant in understanding its physical properties and interactions.
Synthesis and Chemical Properties
- Synthesis Techniques : Research on the synthesis of similar compounds, as mentioned by (Quiroga et al., 1998), can provide insights into the methodologies that could be applied to 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one. These techniques are vital in pharmaceutical and chemical industries for producing such compounds efficiently.
Biological Activities and Applications
- Apoptosis Induction : A study by (Zhang et al., 2008) investigated derivatives of pyrazoloquinolines, which showed potent inducers of apoptosis in cancer cells. This suggests potential anticancer applications for 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one.
- Antioxidant Properties : (Tomassoli et al., 2016) researched pyrazoloquinolines with antioxidant properties. Understanding these properties can lead to their use in therapeutic applications where oxidative stress is a factor.
- Gastric H+/K+-ATPase Inhibition : The synthesis of pyrazoloquinolines as gastric H+/K+-ATPase inhibitors, as explored by (Kalayanov et al., 2010), indicates potential use in treating gastric disorders.
Other Notable Research
- Optical Properties : Studies like the one by (Khachatryan et al., 2006) on the optical properties of similar compounds can be relevant for applications in material sciences and photonics.
Propriétés
Numéro CAS |
77779-36-3 |
|---|---|
Nom du produit |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Formule moléculaire |
C16H10ClN3O |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
Clé InChI |
QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Synonymes |
2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



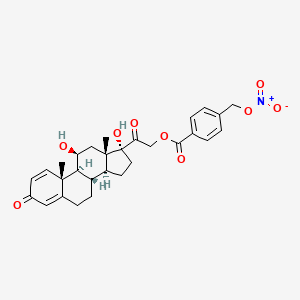
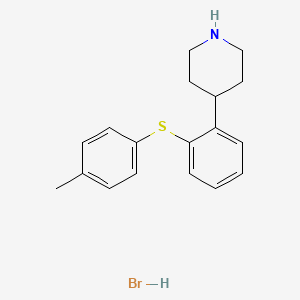
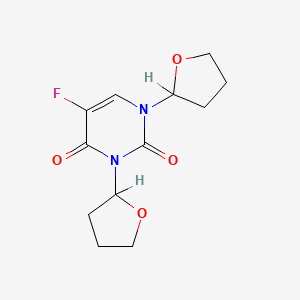
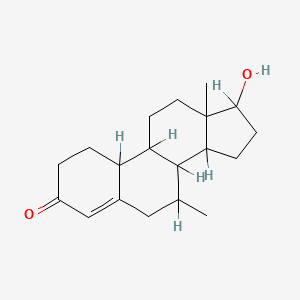
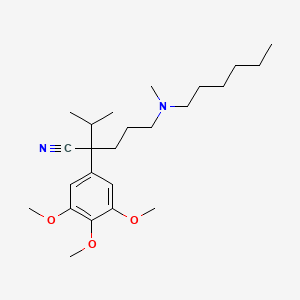
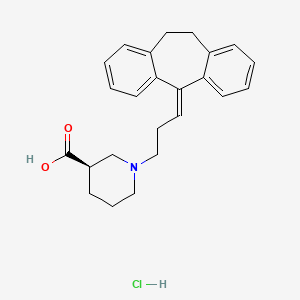
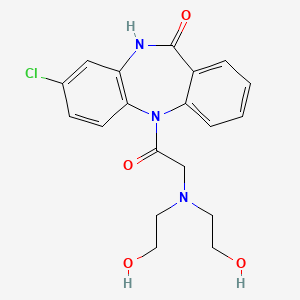
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
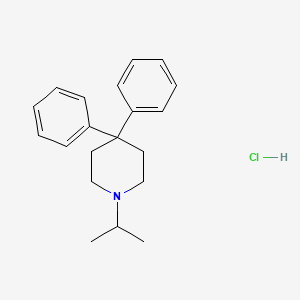
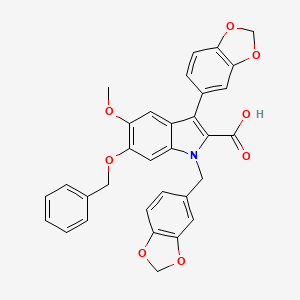
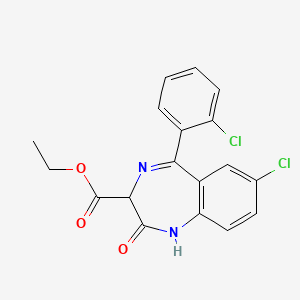
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
